1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Description
Historical Context of Fluorinated Cyclopropane Derivatives
The exploration of fluorinated cyclopropane derivatives emerged from broader advancements in organofluorine chemistry during the mid-20th century. Early work focused on synthesizing stable fluorinated carbocycles to address challenges in materials science and pharmaceuticals. For instance, Purdue University researchers in the 1930s investigated fluorinated cyclopropanes as nonflammable anesthetics, though practical applications were limited by synthetic complexities. The Manhattan Project later catalyzed innovations in fluorine chemistry, particularly for uranium enrichment, which indirectly advanced methodologies for fluorinated cyclopropane synthesis.
By the 1980s, fluorinated cyclopropanes gained prominence in agrochemicals and pharmaceuticals due to their unique electronic and steric properties. The introduction of trifluoroethoxy groups, as seen in 1-(2,2,2-trifluoroethoxymethyl)-cyclopropanecarboxylic acid, marked a strategic evolution to enhance metabolic stability and lipophilicity in drug candidates. Recent studies highlight its role in modulating enzyme activity, such as ethylene biosynthesis in plants, underscoring its agricultural relevance.
Classification and Significance in Organofluorine Chemistry
This compound belongs to two critical classes:
- Cyclopropane carboxylic acids : Characterized by a strained three-membered cyclopropane ring fused to a carboxylic acid group, these compounds exhibit heightened reactivity due to ring strain (Table 1).
- Trifluoroethoxymethyl derivatives : The trifluoroethoxy group (–OCH₂CF₃) introduces strong electron-withdrawing effects, enhancing electrophilicity and resistance to oxidative degradation.
Table 1: Key Structural Features of the Compound
| Feature | Description |
|---|---|
| Core structure | Cyclopropane ring fused to carboxylic acid |
| Substituent | Trifluoroethoxymethyl group at position 1 |
| Molecular formula | C₇H₉F₃O₃ |
| Molecular weight | 198.14 g/mol |
| CAS Registry Number | 1698705-02-0 |
The compound’s significance lies in its dual functionality: the cyclopropane ring enables stereoselective reactions, while the trifluoroethoxy group improves bioavailability in hydrophobic environments. This balance makes it valuable in synthesizing bioactive molecules, such as protease inhibitors and plant growth regulators.
Nomenclature and Identification Systems
The systematic naming of this compound follows IUPAC guidelines:
- IUPAC name : 1-[(2,2,2-Trifluoroethoxy)methyl]cyclopropane-1-carboxylic acid.
- CAS Registry Number : 1698705-02-0.
- Synonym : 1-(Trifluoroethoxymethyl)cyclopropanecarboxylic acid.
Key Identifiers:
- InChIKey : Not publicly documented; derived via computational tools.
- SMILES : C1CC1(C(=O)O)COC(F)(F)F.
- Registry Systems : PubChem CID (6440522 for related analogs), EPA DSSTox (DTXSID10514446 for structural analogs).
The compound’s identification in synthetic workflows relies on spectroscopic techniques:
- ¹H NMR : Distinct signals for cyclopropane protons (δ 1.2–1.8 ppm) and trifluoroethoxy methylene groups (δ 3.5–4.0 ppm).
- ¹⁹F NMR : Characteristic triplet for CF₃ groups (δ -70 to -75 ppm).
- IR Spectroscopy : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C–F stretch).
This nomenclature and analytical framework ensures precise communication across chemical databases and research publications.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)4-13-3-6(1-2-6)5(11)12/h1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVTONDWVQQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Cyclopropane Core
- Starting Material: Alkyl or aryl derivatives containing the cyclopropane framework, such as cyclopropanecarboxylic acid esters or aldehydes.
- Reaction:
- Carbene addition to olefins using diazomethane or similar carbene sources under controlled conditions, typically in the presence of catalysts like copper or rhodium complexes, to afford cyclopropane derivatives.
- Alternatively, * Simmons–Smith cyclopropanation* utilizing diiodomethane and zinc-copper couple in anhydrous solvents.
Step 2: Introduction of the Trifluoroethoxymethyl Group
- Reaction:
- Alkylation of the cyclopropane carboxylic acid derivative with 2,2,2-trifluoroethoxymethyl chloride or analogous electrophiles.
- This step is often facilitated by bases like potassium carbonate or sodium hydride in aprotic solvents such as acetone or dichloromethane.
Direct Functionalization of Cyclopropane Carboxylic Acid Derivatives
Method Overview:
This route involves starting from cyclopropanecarboxylic acid or its esters and selectively installing the trifluoroethoxymethyl group.
Step 1: Synthesis of Cyclopropanecarboxylic Acid
- Via Oxidation of Cyclopropanecarbaldehyde:
- Cyclopropanecarbaldehyde can be oxidized using molecular oxygen or oxidizing agents like potassium permanganate or sodium chlorite under mild conditions to yield the acid.
Step 2: Alkylation with Trifluoroethoxymethyl Reagents
- Reaction:
- Activation of the carboxylic acid as an acid chloride or anhydride, followed by nucleophilic substitution with trifluoroethoxymethyl halides .
- Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can facilitate ester formation.
Multi-Step Synthesis Based on Patent Literature
Patent CN110862311A describes a scalable synthetic route involving the following key steps:
| Step | Description | Conditions | Reagents |
|---|---|---|---|
| 1 | Dissolution of compound 1 in sulfuric acid, reaction with sodium nitrite to generate an intermediate | 0–5°C, 0.5–1 hour | Sulfuric acid, sodium nitrite |
| 2 | Dropwise addition into refluxing sulfuric acid solution | 15–30°C | Sulfuric acid, ethyl acetate extraction |
| 3 | Hydrolysis and purification | Room temperature | Lithium hydroxide, HCl, organic extraction |
This method emphasizes mild reaction conditions, high yields (~60-70%), and industrial scalability, with the trifluoroethoxymethyl group introduced via nucleophilic substitution on activated intermediates.
Summary of Key Data and Process Parameters
Notes and Considerations
- Selectivity: The key challenge is avoiding ring-opening or side reactions during the trifluoroalkylation step. The use of sulfuric acid and controlled temperatures minimizes such issues.
- Scalability: The described procedures are adaptable for large-scale synthesis, emphasizing mild conditions, simple purification, and high yields.
- Environmental Impact: The process avoids hazardous reagents like gaseous hydrogen chloride, favoring safer alternatives.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid involves its interaction with molecular targets through its trifluoroethoxy group. This group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The electron-withdrawing nature of the trifluoroethoxy group can stabilize transition states and intermediates in chemical reactions, enhancing the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Electronic Effects
Cyclopropanecarboxylic acid derivatives vary widely in substituent chemistry, influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity : The trifluoroethoxymethyl group (logP ~2.5, estimated) increases lipophilicity compared to hydroxyphenyl (logP ~1.8) or methyl (logP ~1.2) analogs .
- Acidity : The carboxylic acid group (pKa ~2.5–3.0) is less acidic than difluoro analogs (pKa ~1.8–2.2) due to reduced electron withdrawal from the cyclopropane ring .
Biological Activity
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of agriculture and pharmacology. This article explores its biological properties, including insecticidal activity, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C₇H₉F₃O₃, characterized by a cyclopropane ring with a trifluoroethoxymethyl group attached to the carboxylic acid. Its unique structure contributes to its biological activity and efficacy against various pests.
Insecticidal Activity
This compound has been studied for its insecticidal properties, particularly as a derivative of pyrethroids. Research indicates that it exhibits significant knockdown effects against various insect species:
- Complete Knockdown in Cockroaches : The compound demonstrated complete knockdown within 15 minutes of exposure to Blattella germanica (cockroaches) and maintained this efficacy over a period of 10 days post-treatment .
- Mortality Rates in Mosquitoes : In studies involving Aedes aegypti (yellow fever mosquitoes) and Culex quinquefasciatus (house mosquitoes), the compound produced 100% mortality rates, showcasing its potential as an effective insecticide .
The mechanism by which this compound exerts its insecticidal effects is primarily through disruption of sodium channels in insect nerve cells, similar to other pyrethroid compounds. This leads to hyperexcitation and eventual paralysis of the target insects.
Therapeutic Potential
Beyond its applications in pest control, there is emerging interest in the compound's potential therapeutic uses:
- Antimicrobial Properties : Some derivatives of cyclopropanecarboxylic acids have shown promise as antimicrobial agents. For instance, compounds with similar structures have been evaluated for their ability to inhibit bacterial growth .
- Cytotoxicity Studies : Research into the cytotoxic effects of related compounds indicates that while some exhibit low toxicity towards mammalian cells, others may have significant cytotoxic profiles that warrant further investigation .
Case Study 1: Insect Resistance Management
A study highlighted the effectiveness of this compound in managing insect resistance. By modifying the chemical structure of existing pyrethroids, researchers were able to enhance efficacy against resistant strains of pests without increasing toxicity to non-target organisms .
Case Study 2: Synergistic Effects with Other Compounds
In another study, combinations of this compound with traditional insecticides were tested for synergistic effects. Results indicated that co-application could enhance overall efficacy while reducing the required dosage of each active ingredient, potentially minimizing environmental impact .
Comparative Efficacy Table
| Compound | Target Species | Knockdown Time | Mortality Rate |
|---|---|---|---|
| This compound | Blattella germanica | 15 minutes | 100% |
| Pyrethroid Derivative A | Aedes aegypti | 10 minutes | 95% |
| Pyrethroid Derivative B | Culex quinquefasciatus | 20 minutes | 90% |
Q & A
Q. What are the key synthetic routes for 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition using diazoacetate derivatives and trifluoroethoxymethyl-substituted alkenes under transition-metal catalysis (e.g., Rh(II)). Post-cyclopropanation, hydrolysis of the ester intermediate to the carboxylic acid is critical. Optimization includes adjusting catalyst loadings (e.g., Rh₂(OAc)₄), temperature (60–80°C), and solvent polarity (e.g., DCM/THF mixtures) to mitigate steric hindrance from the trifluoroethoxymethyl group .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming cyclopropane ring geometry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures sample integrity. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The trifluoroethoxymethyl group enhances lipophilicity, limiting aqueous solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Stability tests (e.g., TGA/DSC) recommend storage at 2–8°C under inert gas to prevent hydrolysis of the ether linkage .
Advanced Research Questions
Q. How can researchers address low yields in the final hydrolysis step of the synthetic pathway?
- Methodological Answer : Low yields during ester-to-carboxylic acid hydrolysis often arise from steric hindrance. Strategies include:
- Using stronger bases (e.g., LiOH in THF/H₂O) at elevated temperatures.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
- Monitoring reaction progress via FT-IR for real-time carboxylate formation .
Q. What in vitro assays are appropriate for evaluating its bioactivity, and how can contradictory cytotoxicity data be reconciled?
- Methodological Answer :
- Assay Selection : Use target-specific assays (e.g., enzyme inhibition for kinase targets) and cell viability assays (MTT/XTT). For neuroactivity, primary neuronal cultures or SH-SY5Y cells are recommended.
- Data Contradictions : Variability may stem from differences in cell permeability (due to lipophilicity) or metabolite interference. Validate findings with orthogonal assays (e.g., SPR binding kinetics) and standardized protocols for cell culture conditions .
Q. What computational approaches predict interactions between this compound and prion protein targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to prion protein (PrP) β-sheet regions.
- MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding poses.
- SAR Analysis : Compare with analogs (e.g., fluorophenyl-cyclopropane derivatives) to identify critical substituent contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
